Amifampridine Phosphate

Description

Propriétés

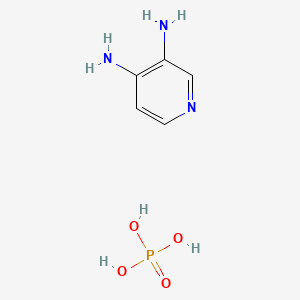

IUPAC Name |

phosphoric acid;pyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.H3O4P/c6-4-1-2-8-3-5(4)7;1-5(2,3)4/h1-3H,7H2,(H2,6,8);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAICRBBQCRKMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196254 | |

| Record name | Amifampridine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-47-3 | |

| Record name | Amifampridine phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amifampridine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid;pyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIFAMPRIDINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HF8FIN815 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Channel Blocker: A Technical Guide to the Discovery and Synthesis of Amifampridine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amifampridine phosphate (B84403), the phosphate salt of 3,4-diaminopyridine (B372788) (3,4-DAP), is a potent potassium channel blocker that has emerged as a critical therapeutic agent for the symptomatic treatment of rare neuromuscular disorders, most notably Lambert-Eaton myasthenic syndrome (LEMS). This technical guide provides an in-depth exploration of the discovery, synthesis, and key developmental milestones of amifampridine phosphate. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative clinical data, and a visualization of its mechanism of action.

Discovery and Development Timeline

The journey of amifampridine from a laboratory chemical to a marketed drug has been a multi-decade process involving academic researchers, clinicians, and pharmaceutical companies.

-

1970s: 3,4-Diaminopyridine (amifampridine) is first synthesized and characterized in Scotland.[1] Its potential as a pharmacological agent begins to be explored.

-

1980s: Clinicians in Sweden first demonstrate the therapeutic potential of 3,4-DAP for the treatment of LEMS.[1]

-

1990s: The free base form of 3,4-DAP is used for treating LEMS and congenital myasthenic syndromes through compassionate use programs.[2]

-

Circa 2000: Researchers at the Assistance Publique – Hôpitaux de Paris in France develop the phosphate salt of amifampridine, a more stable and water-soluble formulation.[2]

-

2002: A patent is filed for the tartrate and phosphate salts of 3,4-diaminopyridine, highlighting their improved stability over the free base.

-

2009: The European Medicines Agency (EMA) grants marketing authorization for this compound under the brand name Firdapse® for the symptomatic treatment of LEMS in adults.[2]

-

2012: BioMarin Pharmaceutical, which had acquired the rights to Firdapse®, licenses the North American rights to Catalyst Pharmaceuticals.[2][3]

-

November 29, 2018: The U.S. Food and Drug Administration (FDA) approves Firdapse® (amifampridine) tablets for the treatment of LEMS in adults.[4]

Synthesis of Amifampridine and its Phosphate Salt

Synthesis of 3,4-Diaminopyridine (Amifampridine)

A common and well-documented method for the synthesis of 3,4-diaminopyridine involves the nitration of a 4-aminopyridine (B3432731) derivative followed by reduction. A representative protocol is described by Bakke and Riha (1999).

Experimental Protocol: Synthesis of 3,4-Diaminopyridine

-

Step 1: Nitration of 4-acetylaminopyridine. 4-acetylaminopyridine is reacted with a nitrating agent, such as nitric acid in the presence of sulfuric acid, to introduce a nitro group at the 3-position of the pyridine (B92270) ring, yielding 4-acetylamino-3-nitropyridine.

-

Step 2: Hydrolysis of the acetyl group. The resulting 4-acetylamino-3-nitropyridine is then subjected to acidic or basic hydrolysis to remove the acetyl protecting group, affording 4-amino-3-nitropyridine (B158700).

-

Step 3: Reduction of the nitro group. The nitro group of 4-amino-3-nitropyridine is reduced to an amino group. This can be achieved through various reduction methods, such as catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst and hydrogen gas, or by using a reducing agent like tin(II) chloride in hydrochloric acid. The final product is 3,4-diaminopyridine.

Another established method, described by Campbell et al. (1986), provides an alternative route to 3,4-diaminopyridine.

Synthesis of this compound

The phosphate salt is prepared by reacting the 3,4-diaminopyridine free base with phosphoric acid. A general procedure is outlined in patent literature.

Experimental Protocol: Synthesis of this compound

-

Step 1: Dissolution of 3,4-diaminopyridine. 3,4-diaminopyridine is dissolved in a suitable solvent, such as an alcohol (e.g., ethanol) or a non-alcoholic solvent like dimethyl sulfoxide (B87167) (DMF).[5][6]

-

Step 2: Addition of phosphoric acid. A solution of phosphoric acid (typically an 85% aqueous solution) is added to the solution of 3,4-diaminopyridine.[5][6] The reaction is typically carried out at a controlled temperature, for instance, between 10°C and 40°C.[6]

-

Step 3: Precipitation and isolation. The this compound salt precipitates from the solution. An anti-solvent may be optionally added to enhance precipitation.[6] The solid product is then isolated by filtration, washed, and dried to yield highly pure crystalline this compound.[5][6]

Mechanism of Action

Amifampridine exerts its therapeutic effect by blocking voltage-gated potassium channels in the presynaptic nerve terminal.[1][7][8][9] This blockade prolongs the depolarization of the nerve terminal membrane during an action potential. The extended depolarization leads to a greater influx of calcium ions through voltage-gated calcium channels. The increased intracellular calcium concentration enhances the exocytosis of acetylcholine-containing vesicles, thereby increasing the amount of acetylcholine (B1216132) released into the neuromuscular junction.[1][7][8][9] This amplification of acetylcholine release helps to overcome the impaired neuromuscular transmission characteristic of LEMS.

Caption: Mechanism of action of amifampridine at the neuromuscular junction.

Clinical Data

The efficacy and safety of this compound for the treatment of LEMS have been established in several clinical trials. The pivotal studies, LMS-002 and LMS-003, were randomized, double-blind, placebo-controlled withdrawal trials.

Pharmacokinetic Properties

Amifampridine is rapidly absorbed after oral administration, with peak plasma concentrations reached within 0.6 to 1.3 hours.[7] The bioavailability is high, at approximately 93-100%.[2] The drug is primarily metabolized via N-acetylation to an inactive metabolite, and its elimination half-life is approximately 2.5 hours.[2]

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 0.6 - 1.3 hours | [7] |

| Bioavailability | 93 - 100% | [2] |

| Elimination Half-life (amifampridine) | 2.5 hours | [2] |

| Elimination Half-life (3-N-acetyl metabolite) | 4.0 hours | [2] |

| Primary Route of Elimination | Renal (as parent drug and metabolite) | [7] |

Efficacy in LEMS

The LMS-002 and LMS-003 trials demonstrated a statistically significant benefit of this compound over placebo in patients with LEMS. The primary efficacy endpoints were the change in the Quantitative Myasthenia Gravis (QMG) score and the Subject Global Impression (SGI) score.

| Clinical Trial | Endpoint | This compound Group | Placebo Group | P-value | Reference |

| LMS-002 | Change in QMG Score (LSM difference) | - | -1.7 | 0.0452 | [7] |

| Change in SGI Score (LSM difference) | - | 1.8 | 0.0028 | [7][10] | |

| LMS-003 | Change in QMG Score (LSM difference) | - | -6.54 | <0.0001 | [7] |

| Change in SGI Score (LSM difference) | - | 2.95 | 0.0003 | [7] |

LSM: Least Squares Mean

Safety and Tolerability

This compound is generally well-tolerated. The most common adverse events reported in clinical trials were dose-dependent and generally mild to moderate in severity.

| Adverse Event | Frequency in this compound Group | Reference |

| Paresthesias (oral and digital) | Most common | [10][11] |

| Nausea | Common | [10][11] |

| Headache | Common | [10][11] |

| Upper respiratory tract infection | ≥5% | [1] |

| Abdominal pain | ≥5% | [1] |

| Diarrhea | ≥5% | [1] |

| Elevated liver enzymes | ≥5% | [1] |

| Back pain | ≥5% | [1] |

| Hypertension | ≥5% | [1] |

| Muscle spasms | ≥5% | [1] |

Conclusion

This compound represents a significant advancement in the symptomatic treatment of Lambert-Eaton myasthenic syndrome. Its development journey, from the initial synthesis of 3,4-diaminopyridine to the creation of a stable phosphate salt and subsequent clinical validation, underscores the importance of continued research and development in rare diseases. The well-defined synthesis, clear mechanism of action, and robust clinical data provide a strong foundation for its use in the indicated patient population. This technical guide serves as a comprehensive repository of this critical information for the scientific and drug development communities.

References

- 1. firdapse.com [firdapse.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2017168333A1 - Amifampridine dihydrochloride - Google Patents [patents.google.com]

- 4. Amifampridine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. 3,4-ジアミノピリジン ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Clinical Review - this compound (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 9. Redirecting to https://onderzoekmetmensen.nl/en/trial/56948 [onderzoekmetmensen.nl]

- 10. catalystpharma.com [catalystpharma.com]

- 11. go.drugbank.com [go.drugbank.com]

Amifampridine Phosphate: A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Amifampridine Phosphate (B84403), tailored for research and development applications. This document outlines its fundamental characteristics, detailed experimental protocols for its analysis, and a summary of its mechanism of action, presented with clarity and precision to support scientific investigation.

Physicochemical Properties

Amifampridine Phosphate is the phosphate salt of amifampridine (3,4-diaminopyridine), a potassium channel blocker. The phosphate salt form offers enhanced stability over the free base.[1][2][3][4] It presents as a white, crystalline powder.[5][6][7]

Structural and Molecular Data

| Property | Value | Source |

| Chemical Name | 3,4-Diaminopyridine phosphate | [6] |

| IUPAC Name | pyridine-3,4-diamine;phosphoric acid | [8] |

| Molecular Formula | C₅H₁₀N₃O₄P (C₅H₇N₃ • H₃PO₄) | [6][7][8][9][10] |

| Molar Mass | 207.13 g/mol | [6][7][8][10] |

| CAS Number | 446254-47-3 | [8][9][10] |

| Appearance | White crystalline powder | [5][6][7] |

| Chirality | Non-chiral molecular structure | [7] |

| Polymorphism | Polymorphism has not been observed | [7] |

Solubility and pH

| Property | Value | Source |

| Water Solubility | Freely soluble in water (159.0 mg/mL) | [5][6][7][11][12] |

| Solubility in Organic Solvents | Slightly soluble in dimethylsulfoxide, glacial acetic acid, and methanol; very slightly soluble in ethanol. | [7] |

| pH of 1% Aqueous Solution | 4.4 at ambient conditions | [5][6] |

Thermal and Spectroscopic Properties

| Property | Value | Source |

| Melting Point | 229 ± 2°C | [12][13] |

| pKa (Strongest Basic) | 9.25 | [11][12] |

| UV Detection Maximum (in HPLC) | 290 nm | [14] |

Crystal Structure

This compound forms prismatic, monoclinic crystals.[15]

| Crystal System | Monoclinic | [15] |

| Space Group | C2/c | [15] |

| Cell Dimensions | a = 16.0725 Å, b = 7.7301 Å, c = 14.6189 Å, β = 96.8695° | [8] |

Mechanism of Action

Amifampridine is a voltage-gated potassium channel blocker.[11][12] Its primary mechanism of action is to enhance neuromuscular transmission by increasing the release of acetylcholine (B1216132) (ACh) from presynaptic nerve terminals.[8][11][15] In conditions like Lambert-Eaton myasthenic syndrome (LEMS), autoantibodies target voltage-gated calcium channels, leading to reduced ACh release and subsequent muscle weakness.[11][15] Amifampridine blocks potassium channels, which prolongs the depolarization of the presynaptic membrane. This extended depolarization allows voltage-gated calcium channels to remain open for a longer duration, thereby increasing the influx of calcium ions into the nerve terminal. The elevated intracellular calcium concentration facilitates the exocytosis of ACh-containing vesicles, leading to an increased concentration of ACh in the synaptic cleft and improved muscle contraction.[11][15][16]

Mechanism of Action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the characterization of this compound.

Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in a given solvent.

Methodology:

-

Preparation: Prepare a series of vials containing a known volume of the desired solvent (e.g., purified water, ethanol).

-

Addition of Compound: Add an excess amount of this compound powder to each vial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to reach equilibrium.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate separation.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, a filter (e.g., 0.45 µm) can be used.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant (pKa) of this compound.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a specified volume of purified water to create a solution of known concentration.

-

Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) into the solution.

-

Titration: Add the titrant in small, precise increments while continuously monitoring and recording the pH of the solution.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve.

-

pKa Calculation: The pKa value is determined from the titration curve. For a basic substance like amifampridine, the pKa corresponds to the pH at which half of the compound is protonated. This is typically found at the midpoint of the buffer region of the titration curve.

Melting Point Determination (Capillary Method)

This protocol determines the melting point range of this compound.

Methodology:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder.[10]

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring a compact column of 2.5-3.5 mm in height.[17]

-

Measurement: Place the capillary tube into a melting point apparatus.[10][18]

-

Heating: Heat the sample at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (e.g., 1-2 °C/min) near the expected melting point for an accurate measurement.[17][19]

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first signs of melting (onset) are observed and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.[10][19]

Stability and Forced Degradation Studies

These protocols assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.[13][16][20]

Forced Degradation Experimental Workflow.

Methodology:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M hydrochloric acid. Store the solution at room temperature or elevated temperatures (e.g., 60°C) for a specified period. Neutralize the samples before analysis.[21]

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M sodium hydroxide. Store the solution under similar conditions as acid hydrolysis and neutralize before analysis.[21]

-

Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%). Store at room temperature for a defined time.

-

Thermal Degradation: Expose the solid this compound powder to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven for a specified duration.[7]

-

Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.[13]

For all studies, samples should be withdrawn at appropriate time points and analyzed by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.[14]

Analytical Characterization

3.5.1. High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating RP-HPLC method is crucial for assay, impurity determination, and stability studies.

Example HPLC Method Parameters: [14]

-

Column: Waters C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of Di-Potassium Hydrogen Orthophosphate buffer (pH 6.4) and Acetonitrile (70:30 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 290 nm

-

Temperature: Ambient

-

Injection Volume: 20 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[14]

3.5.2. X-Ray Powder Diffraction (XRPD)

XRPD is used to characterize the solid-state properties and confirm the crystalline form of this compound.[7]

Methodology:

-

Sample Preparation: Gently grind the this compound powder to a fine, uniform particle size.

-

Sample Mounting: Pack the powder into a sample holder.

-

Data Acquisition: Place the sample holder in the diffractometer. Collect the diffraction pattern over a defined 2θ range (e.g., 5-40°) using Cu Kα radiation.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint of the crystalline structure.

3.5.3. Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of this compound.[7]

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into an aluminum pan and hermetically seal it.

-

Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Interpretation: The resulting thermogram shows heat flow as a function of temperature. Endothermic events, such as melting, and exothermic events, such as decomposition, can be identified.

Thermogravimetric Analysis (TGA):

-

Sample Preparation: Place a small, accurately weighed sample of this compound into the TGA sample pan.

-

Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

-

Data Interpretation: The TGA curve plots the percentage of weight loss versus temperature, indicating thermal stability and decomposition patterns.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for research applications. The tabulated data offers a quick reference for its key characteristics, while the detailed experimental protocols provide a starting point for its comprehensive analysis and characterization in a laboratory setting. The visualization of its mechanism of action and experimental workflows aims to facilitate a clearer understanding of its biological activity and the processes involved in its scientific investigation. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and available instrumentation.

References

- 1. researchgate.net [researchgate.net]

- 2. Forced Degradation Protocol Templates for FDA, EMA and MHRA Inspections – Pharma Stability [pharmastability.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 7. pharmaguru.co [pharmaguru.co]

- 8. neurologylive.com [neurologylive.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. Melting Point Test - CD Formulation [formulationbio.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. grokipedia.com [grokipedia.com]

- 13. snscourseware.org [snscourseware.org]

- 14. icdd.com [icdd.com]

- 15. What is the mechanism of Amifampridine? [synapse.patsnap.com]

- 16. ICH Official web site : ICH [ich.org]

- 17. thinksrs.com [thinksrs.com]

- 18. westlab.com [westlab.com]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

- 20. database.ich.org [database.ich.org]

- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Mechanism of Action of Amifampridine Phosphate on Voltage-Gated Potassium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amifampridine phosphate (B84403), the phosphate salt of 3,4-diaminopyridine (B372788) (3,4-DAP), is a broad-spectrum blocker of voltage-gated potassium (Kv) channels.[1] Its primary clinical application is in the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder characterized by impaired acetylcholine (B1216132) release at the neuromuscular junction. The therapeutic efficacy of amifampridine stems from its ability to prolong the presynaptic action potential, thereby increasing calcium influx and enhancing neurotransmitter release.[1][2] This guide provides a detailed examination of the molecular mechanism of action of amifampridine phosphate on Kv channels, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Core Mechanism of Action

Amifampridine acts as an antagonist at voltage-gated potassium channels, which are crucial for repolarizing the cell membrane following an action potential.[1] By blocking the efflux of potassium ions, amifampridine prolongs the depolarization phase of the action potential in presynaptic motor neurons.[1][2] This extended depolarization leads to a greater and more prolonged opening of voltage-gated calcium channels (VGCCs). The resulting increase in intracellular calcium concentration enhances the fusion of acetylcholine-containing vesicles with the presynaptic membrane, leading to a greater release of acetylcholine into the neuromuscular junction.[2] This helps to overcome the impaired neuromuscular transmission characteristic of LEMS.

Recent studies have revealed a biphasic, concentration-dependent blocking effect on certain Kv channel subtypes, specifically Kv3.3 and Kv3.4, which are predominantly found at mammalian neuromuscular motor nerve terminals. This includes a high-affinity partial antagonist effect at low micromolar concentrations and a low-affinity complete antagonist activity at higher concentrations.[3]

Signaling Pathway of Amifampridine Action

Caption: Signaling pathway of amifampridine at the presynaptic terminal.

Quantitative Data: Inhibition of Kv Channels

The inhibitory effects of amifampridine (3,4-DAP) on various Kv channel subtypes have been quantified using patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of the block.

| Kv Channel Subtype | IC50 (High-Affinity) | IC50 (Low-Affinity) | Hill Coefficient (High-Affinity) | Hill Coefficient (Low-Affinity) | Cell Type | Reference |

| Kv3.3 | 2.5 µM | 151 µM | 0.7 | 3.0 | HEK293T | [3] |

| Kv3.4 | 10.3 µM | 231 µM | 0.6 | 1.4 | HEK293T | [3] |

| Kv1.1 | - | ~147 µM | - | - | CHO | |

| Kv1.2 | - | ~399 µM | - | - | HEK293 | |

| Kv1.4 | - | ~399 µM | - | - | HEK293 |

Note: Data for Kv1.1, Kv1.2, and Kv1.4 are for 4-aminopyridine (B3432731), a closely related compound, and provide an approximation of amifampridine's activity.

Detailed Experimental Protocols

The primary technique for characterizing the effects of amifampridine on Kv channels is whole-cell patch-clamp electrophysiology .

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used due to their low endogenous ion channel expression and high transfection efficiency.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection:

-

Cells are plated onto glass coverslips in 35-mm culture dishes.

-

When cells reach 50-80% confluency, they are transiently transfected with plasmids encoding the specific Kv channel α-subunit of interest (e.g., Kv3.3 or Kv3.4) and a fluorescent reporter protein (e.g., GFP) to identify successfully transfected cells.

-

A lipofection-based transfection reagent is typically used according to the manufacturer's protocol.

-

Electrophysiological recordings are performed 24-48 hours post-transfection.

-

Electrophysiological Recordings

-

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose. The pH is adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, and 0.1 Na-GTP. The pH is adjusted to 7.2 with KOH.

-

-

Pipette Preparation: Borosilicate glass capillaries are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording Procedure:

-

A coverslip with transfected cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

-

A patch pipette is positioned over a fluorescently labeled cell using a micromanipulator.

-

Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

A brief, strong suction pulse is then applied to rupture the membrane patch, establishing the "whole-cell" configuration, which allows for control of the membrane potential and recording of the total current across the cell membrane.

-

-

Voltage-Clamp Protocol:

-

The membrane potential is held at a hyperpolarized potential (e.g., -80 mV) to keep the Kv channels in a closed state.

-

Depolarizing voltage steps (e.g., to +40 mV for 100-500 ms) are applied to activate the Kv channels and elicit an outward potassium current.

-

A series of voltage steps are applied before and after the application of varying concentrations of amifampridine to the bath solution.

-

-

Data Acquisition and Analysis:

-

Currents are recorded using a patch-clamp amplifier and digitized.

-

The peak current amplitude at each voltage step is measured.

-

The percentage of current inhibition by amifampridine is calculated for each concentration.

-

A concentration-response curve is generated by plotting the percent inhibition against the drug concentration.

-

The IC50 and Hill coefficient are determined by fitting the data to the Hill equation.

-

Experimental Workflow for Characterizing Amifampridine's Effect on Kv Channels

Caption: Workflow for patch-clamp analysis of amifampridine on Kv channels.

Effects on Channel Gating Kinetics

While the primary effect of amifampridine is channel block, it can also influence the gating kinetics (activation and inactivation) of Kv channels. Studies on the related compound 4-aminopyridine (4-AP) have shown that it can alter the rate of current inactivation. For instance, in some preparations, 4-AP has been observed to accelerate the inactivation of the potassium current during the initial depolarizing pulse. Conversely, with subsequent pulses, the inactivation rate can be slower, which is thought to be due to a slow unblocking process. These findings suggest that 4-AP, and by extension amifampridine, likely blocks Kv channels in their open state and can become trapped in the channel once it closes.

Conclusion

This compound exerts its therapeutic effect by blocking voltage-gated potassium channels, leading to a prolongation of the presynaptic action potential, increased calcium influx, and enhanced acetylcholine release. The mechanism involves a concentration-dependent block of various Kv channel subtypes, with a particularly well-characterized biphasic effect on Kv3.3 and Kv3.4 channels. The detailed understanding of this mechanism, facilitated by techniques like patch-clamp electrophysiology, is crucial for the development of more selective and potent Kv channel blockers for a range of neurological disorders.

References

- 1. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inactivation gating and 4-AP sensitivity in human brain Kv1.4 potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Potent and Selective Peptide Blocker of the Kv1.3 Channel: Prediction from Free-Energy Simulations and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Preclinical Pharmacology of Amifampridine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amifampridine Phosphate (B84403), the phosphate salt of 3,4-diaminopyridine (B372788) (3,4-DAP), is a potent, broad-spectrum blocker of voltage-gated potassium channels. Its primary mechanism of action involves enhancing cholinergic neurotransmission at the neuromuscular junction. This technical guide provides an in-depth review of the preclinical pharmacology of Amifampridine Phosphate, synthesizing key data from pharmacodynamic, pharmacokinetic, and toxicological studies conducted in various animal models. The information herein is intended to serve as a foundational resource for professionals engaged in neuroscience research and the development of novel therapeutics for neuromuscular disorders.

Mechanism of Action

Amifampridine's therapeutic effect is derived from its function as a voltage-gated potassium (Kv) channel antagonist.[1] At the presynaptic nerve terminal, the efflux of potassium ions through these channels is critical for repolarization and terminating the action potential. By blocking these channels, amifampridine prolongs the depolarization phase of the presynaptic action potential.[2][3][4]

This extended depolarization increases the opening time of voltage-gated calcium channels (VGCCs).[2][5][6] The resulting enhanced influx of calcium ions into the presynaptic terminal promotes the exocytosis of acetylcholine (B1216132) (ACh)-containing vesicles into the synaptic cleft.[4][7][8] The increased concentration of ACh at the neuromuscular junction improves the stimulation of postsynaptic muscle fibers, thereby enhancing neuromuscular transmission and muscle strength.[2][4] This mechanism is particularly effective in conditions like Lambert-Eaton myasthenic syndrome (LEMS), where autoantibodies against P/Q-type VGCCs impair ACh release.[2][3][5][9] Preclinical studies in mammalian motor nerve terminals have identified Kv3.3 and Kv3.4 as potential channel subtypes blocked by amifampridine.[1]

References

- 1. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsdr.org [ijsdr.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Amifampridine - Wikipedia [en.wikipedia.org]

- 6. neurologylive.com [neurologylive.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Monograph for Professionals - Drugs.com [drugs.com]

Beyond the Blockade: An In-depth Technical Guide to the Molecular Targets of Amifampridine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amifampridine phosphate (B84403) (3,4-diaminopyridine phosphate) is a cornerstone in the symptomatic treatment of Lambert-Eaton Myasthenic Syndrome (LEMS). Its primary mechanism of action is the well-established blockade of presynaptic voltage-gated potassium channels (VGKCs), which enhances the release of acetylcholine (B1216132) at the neuromuscular junction.[1][2] This in-depth technical guide explores the molecular interactions of amifampridine phosphate beyond its canonical potassium channel target. Through a comprehensive review of preclinical and clinical research, we investigate its potential off-target effects on other key proteins involved in neurotransmission, including voltage-gated calcium channels, nicotinic acetylcholine receptors, and acetylcholinesterase. This guide provides a detailed analysis of the available experimental evidence, methodologies, and quantitative data to offer a clearer understanding of this compound's broader pharmacological profile.

Introduction: The Established Paradigm of Potassium Channel Blockade

Amifampridine, the active moiety of this compound, is a potent blocker of voltage-gated potassium channels.[1][2] This action prolongs the repolarization phase of the presynaptic action potential, leading to an increased open time of voltage-gated calcium channels (VGCCs). The subsequent enhanced influx of calcium ions facilitates the exocytosis of acetylcholine-containing vesicles, thereby amplifying the signal at the neuromuscular junction. This mechanism directly counteracts the pathophysiology of LEMS, where autoantibodies target and reduce the number of functional presynaptic P/Q-type VGCCs.

The signaling pathway for the primary mechanism of action of this compound is illustrated below:

Figure 1: Established signaling pathway of this compound.

While this pathway is well-documented and accounts for the drug's therapeutic efficacy, a thorough understanding of its complete molecular target profile is essential for predicting potential side effects, identifying new therapeutic applications, and ensuring patient safety.

Investigating Off-Target Interactions: Beyond Potassium Channels

This section delves into the experimental evidence concerning the interaction of this compound with other potential molecular targets.

Voltage-Gated Calcium Channels (VGCCs)

Given that amifampridine's primary effect is to indirectly enhance calcium influx, a direct interaction with VGCCs has been a subject of investigation.

A key study by Ojala et al. (2021) directly investigated the effects of 3,4-diaminopyridine (B372788) (3,4-DAP) on Cav1.2 (L-type) and Cav2.1 (P/Q-type) calcium channels using patch-clamp electrophysiology.[3] The results indicated that at a therapeutic concentration of 1.5 μM, 3,4-DAP had no significant effect on the current of either Cav1.2 or Cav2.1 channels.[3]

| Channel | 3,4-DAP Concentration | Effect on Channel Current | Reference |

| Cav1.2 (L-type) | 1.5 µM | No significant effect | [3] |

| Cav2.1 (P/Q-type) | 1.5 µM | No significant effect | [3] |

Table 1: Effect of 3,4-Diaminopyridine on Voltage-Gated Calcium Channel Currents

The following protocol is a summary of the methodology used by Ojala et al. (2021) to assess the effect of 3,4-DAP on VGCCs:

-

Cell Culture and Transfection: HEK293T cells were cultured and transfected with plasmids encoding the subunits of the respective calcium channels (α1, β, and α2δ).

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed on the transfected cells.

-

Voltage Protocol: Cells were held at a holding potential of -80 mV. A voltage step to 0 mV was applied to elicit calcium channel currents.

-

Drug Application: 3,4-DAP (1.5 µM) was applied to the cells via the bath solution.

-

Data Analysis: The peak inward calcium current was measured before and after the application of 3,4-DAP to determine its effect.

Figure 2: Experimental workflow for assessing the effect of 3,4-DAP on VGCCs.

Nicotinic Acetylcholine Receptors (nAChRs)

As the downstream target of the increased acetylcholine levels, a direct interaction of amifampridine with nAChRs could potentially modulate its overall effect.

A study by Bonanno et al. (2022) investigated the direct effect of 3,4-DAP on human nAChRs reconstituted in a Xenopus oocyte expression system. The results showed that the application of 3,4-DAP did not affect the amplitude of acetylcholine-evoked currents.[1]

| Receptor | 3,4-DAP Concentration | Effect on ACh-evoked Current | Reference |

| Human nAChR | 100 ng/ml (~0.9 µM) | No significant effect on amplitude | [1] |

Table 2: Effect of 3,4-Diaminopyridine on Nicotinic Acetylcholine Receptor Function

The methodology employed by Bonanno et al. (2022) is summarized below:

-

Oocyte Preparation: Xenopus laevis oocytes were harvested and prepared for injection.

-

Microtransplantation of Human Muscle Membranes: Membranes from human muscle tissue containing nAChRs were microinjected into the oocytes.

-

Two-Electrode Voltage Clamp: The oocytes were voltage-clamped at a holding potential of -60 mV.

-

Drug Application: Acetylcholine (200 µM) was applied to evoke a current. Subsequently, oocytes were pre-incubated with 3,4-DAP (100 ng/ml) for 120 seconds before co-application with acetylcholine.

-

Data Analysis: The amplitude of the acetylcholine-evoked current was measured before and after the application of 3,4-DAP.

References

- 1. Frontiers | Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study [frontiersin.org]

- 2. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of Amifampridine Phosphate Beyond LEMS: An In-depth Technical Guide to Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amifampridine phosphate (B84403), a voltage-gated potassium channel blocker, is an established treatment for Lambert-Eaton Myasthenic Syndrome (LEMS). Its mechanism of action, which enhances acetylcholine (B1216132) release at the neuromuscular junction, has prompted investigation into its therapeutic potential for other neurological disorders characterized by impaired neuromuscular transmission. This technical guide provides a comprehensive overview of early-stage research on amifampridine phosphate for non-LEMS neurological disorders, focusing on Congenital Myasthenic Syndromes (CMS), Spinal Muscular Atrophy (SMA) Type 3, and MuSK-Antibody Positive Myasthenia Gravis (MuSK-MG). This document summarizes key clinical trial data, outlines experimental protocols, and visualizes the underlying scientific principles to inform and guide future research and development in this promising area.

Core Mechanism of Action

This compound's therapeutic effect stems from its ability to block presynaptic potassium channels. This blockade prolongs the depolarization of the nerve terminal, leading to an increased influx of calcium ions through voltage-gated calcium channels. The elevated intracellular calcium concentration enhances the exocytosis of acetylcholine-containing vesicles, thereby increasing the amount of acetylcholine released into the synaptic cleft and improving neuromuscular transmission.[1][2][3]

Clinical Investigations in Non-LEMS Neurological Disorders

Congenital Myasthenic Syndromes (CMS)

CMS encompasses a group of rare genetic disorders affecting the neuromuscular junction.[4] A Phase 3 clinical trial (CMS-001) was conducted to evaluate the efficacy and safety of this compound in patients with genetically confirmed CMS.

Quantitative Data Summary: CMS-001 Trial

| Parameter | Details |

| Trial Identifier | CMS-001 (NCT02562066)[5] |

| Phase | 3[6] |

| Study Design | Double-blind, placebo-controlled, 2-period, 2-treatment crossover[5][6] |

| Patient Population | 20 subjects enrolled, 16 randomized; adults and children aged 2 years and above with genetically confirmed CMS[6] |

| Primary Endpoint | Change in Subject Global Impression (SGI)[4][6] |

| Secondary Endpoint | Change in Muscle Function Measure (MFM)[4][6] |

| Results | The trial did not meet its primary or secondary endpoints across all tested subtypes. While individual improvements were noted in some subgroups, the overall results were not statistically significant.[4][5][6] |

Experimental Protocol: CMS-001 Trial (Generalized)

-

Patient Screening and Enrollment: Patients with a confirmed genetic diagnosis of specific CMS subtypes were recruited. Inclusion criteria included age of 2 years and older.

-

Randomization and Blinding: Enrolled patients were randomized to one of two treatment sequences in a double-blind manner: this compound followed by placebo, or placebo followed by this compound.

-

Treatment Periods: Each treatment period was followed by a washout period before crossing over to the alternate treatment. The dosage of this compound was titrated to an optimal effective and tolerable level for each patient.

-

Outcome Assessment: The primary endpoint, SGI, and the secondary endpoint, MFM, were assessed at baseline and at the end of each treatment period.

-

Safety Monitoring: Adverse events were monitored and recorded throughout the trial.

Spinal Muscular Atrophy (SMA) Type 3

SMA is a genetic disorder characterized by the loss of motor neurons.[7] A proof-of-concept Phase 2 trial (SMA-001) investigated the use of this compound in ambulatory patients with SMA Type 3, a milder form of the disease.[7][8][9]

Quantitative Data Summary: SMA-001 Trial

| Parameter | Details |

| Trial Identifier | SMA-001 (NCT03781479)[7][10] |

| Phase | 2[7][8] |

| Study Design | Randomized, double-blind, placebo-controlled, 2-period, 2-treatment crossover[7][10] |

| Patient Population | 13 ambulatory patients with genetically confirmed SMA Type 3; mean age 34.5 years.[7][11] |

| Primary Efficacy Endpoint | Change from randomization in Hammersmith Functional Motor Scale Expanded (HFMSE) score.[9][11] |

| Results | Statistically significant improvement in HFMSE score with amifampridine treatment compared to placebo (mean difference 0.792; 95% CI 0.22 to 1.37; p = 0.0083).[7][11] |

| Secondary Outcomes | No statistically significant improvements were observed in the secondary outcomes.[7][11] |

| Safety | The most common adverse event was transient paresthesia (33.3%). No serious adverse events were reported.[7][11] |

Experimental Protocol: SMA-001 Trial (Generalized)

-

Patient Selection: Ambulatory patients aged 6 to 50 years with a genetic diagnosis of SMA Type 3 were included.[10] Patients were required to be able to walk independently for at least 30 meters.[10]

-

Run-in Phase: An open-label run-in period was conducted to titrate this compound to an optimal and stable dose. Patients who demonstrated a predefined improvement in HFMSE were eligible for randomization.[7]

-

Randomized Crossover Phase: Eligible patients were randomized to receive either this compound or a placebo for a 28-day period, followed by a crossover to the other treatment after a washout period.[7][11]

-

Efficacy and Safety Assessment: The HFMSE was used to assess motor function. Timed function tests and quality of life questionnaires were included as secondary measures. Safety was monitored throughout the study.[7][11]

MuSK-Antibody Positive Myasthenia Gravis (MuSK-MG)

MuSK-MG is a rare, severe form of myasthenia gravis characterized by antibodies against the muscle-specific kinase protein.[12]

Quantitative Data Summary: MuSK-MG Clinical Trials

| Trial | Phase | Study Design | Patient Population | Primary Endpoint(s) | Key Findings |

| MuSK-001 | 2b | Randomized, double-blind, placebo-controlled, double crossover | 10 adults with MuSK-MG | Change in QMG and MG-ADL scores | Statistically significant improvements in both QMG (p=0.0003) and MG-ADL (p=0.0006) scores.[13] |

| MSK-002 | 3 | Randomized, double-blind, placebo-controlled, parallel-group | 70 adults with MuSK-MG | Change in MG-ADL score | Did not meet the primary endpoint (MG-ADL) or the secondary endpoint (QMG).[13][14] |

Experimental Protocol: MuSK-MG Trials (Generalized)

-

Patient Population: Adult patients (≥18 years) with a confirmed diagnosis of MuSK-MG and a specified severity of symptoms (e.g., MGFA Class II-IV, MG-ADL score ≥6) were included.[14][15]

-

Study Designs: The Phase 2b trial utilized a crossover design, while the Phase 3 trial employed a parallel-group design.[12][13][14]

-

Intervention: Patients received either this compound (titrated to an effective dose) or a placebo.[13][14]

-

Outcome Measures: The primary and secondary endpoints included the Myasthenia Gravis Activities of Daily Living (MG-ADL) score and the Quantitative Myasthenia Gravis (QMG) score.[12][13][14]

-

Data Analysis: Statistical analyses were performed to compare the changes in outcome measures between the this compound and placebo groups.

Preclinical and In Vitro Research

Preclinical studies in animal models of neuromuscular disorders have provided the foundational evidence for the clinical investigation of this compound.[16] In vitro electrophysiological studies have been crucial in elucidating its mechanism of action.

Generalized In Vitro Electrophysiology Protocol for Assessing Potassium Channel Blockade:

-

Cell Preparation: Utilize cell lines (e.g., HEK293) expressing specific subtypes of human voltage-gated potassium channels or primary neuronal cultures.

-

Patch-Clamp Recording: Employ the whole-cell patch-clamp technique to record potassium currents from individual cells.

-

Drug Application: Apply varying concentrations of this compound to the cells while recording ionic currents.

-

Data Acquisition and Analysis: Measure the amplitude of the potassium currents before and after drug application to determine the extent of channel blockade and calculate the IC50 value.[17][18]

Future Directions and Conclusion

Early-stage research has demonstrated both the potential and the challenges of expanding the therapeutic use of this compound to non-LEMS neurological disorders. The positive results in the Phase 2 trial for SMA Type 3 are encouraging and warrant further investigation. The conflicting findings in MuSK-MG highlight the complexity of this disease and the need for a deeper understanding of its pathophysiology to identify patient populations who may benefit from this therapeutic approach. The negative results in the broader CMS population suggest that future studies in this area may need to focus on specific genetic subtypes.

Further preclinical research is needed to explore the efficacy of this compound in a wider range of animal models of neurological disorders. Detailed in vitro studies on various neuronal ion channels will help to refine our understanding of its pharmacological profile. As our knowledge of the genetic and molecular basis of rare neurological diseases grows, so too will the opportunities to strategically apply targeted therapies like this compound to improve the lives of patients with these debilitating conditions.

References

- 1. ijsdr.org [ijsdr.org]

- 2. engage.england.nhs.uk [engage.england.nhs.uk]

- 3. neurologylive.com [neurologylive.com]

- 4. Catalyst’s Phase III trial of Firdapse in CMS fails to meet goals [clinicaltrialsarena.com]

- 5. Treatment for Congenital Myasthenic Syndromes Fails to Meet Primary Endpoint in Phase 3 Clinical Trial - - Practical Neurology [practicalneurology.com]

- 6. Catalyst Pharmaceuticals Announces Top-Line Results of CMS-001, a Phase 3 Trial of Firdapse® (this compound) in Patients with Congenital Myasthenic Syndromes (CMS) : Catalyst Pharmaceutical [ir.catalystpharma.com]

- 7. Amifampridine safety and efficacy in spinal muscular atrophy ambulatory patients: a randomized, placebo-controlled, crossover phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Controlled Trial to Evaluate this compound in Spinal Muscular Atrophy Type 3 Patients [ctv.veeva.com]

- 9. smanewstoday.com [smanewstoday.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Amifampridine safety and efficacy in spinal muscular atrophy ambulatory patients: a randomized, placebo-controlled, crossover phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. catalystpharma.com [catalystpharma.com]

- 13. myastheniagravisnews.com [myastheniagravisnews.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 16. Potassium channel blockers and impulse propagation in murine motor endplate disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Structure: A Technical Guide to Amifampridine Phosphate and its Phosphate Salt

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive structural analysis of Amifampridine Phosphate (B84403), a crucial active pharmaceutical ingredient, and its corresponding phosphate salt. The document details the molecule's physicochemical properties, crystalline structure, and the experimental methodologies employed for its characterization, offering valuable insights for researchers and professionals in the field of drug development.

Physicochemical and Structural Properties

Amifampridine Phosphate, chemically known as 3,4-diaminopyridine (B372788) phosphate, is a stable salt form of the active moiety amifampridine.[1][2] The phosphate salt formation enhances the stability of the compound compared to the free base, allowing for storage at room temperature without the need for refrigeration.[3][4]

The chemical structure of this compound has been elucidated through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet (UV) spectroscopy, as well as thermal analysis.[2] this compound presents as a white, crystalline powder that is freely soluble in water.[3] A 1% aqueous solution of the compound exhibits a pH of 4.4 under ambient conditions.[2] The molecule is achiral and does not have any stereoisomers.

A summary of the key physicochemical and structural data for this compound is presented in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 3,4-diaminopyridine phosphate | [2] |

| Molecular Formula | C₅H₇N₃ · H₃PO₄ | [2] |

| Molecular Weight | 207.1 g/mol | [5] |

| Appearance | White, crystalline powder | [3] |

| Solubility | Freely soluble in water | [3] |

| pH (1% aq. solution) | 4.4 | [2] |

Table 2: Crystallographic Data of this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3] |

| Space Group | C2/c | [3] |

Structural Elucidation Methodologies

The comprehensive structural characterization of this compound relies on a suite of advanced analytical techniques. This section outlines the detailed experimental protocols for the key methods employed.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. A common method involves dissolving the compound in a suitable solvent, such as a mixture of ethanol (B145695) and water, and allowing the solvent to evaporate slowly in a controlled environment.[6] Another approach is the rapid precipitation by adding an anti-solvent.[6] The resulting crystals should be well-formed and of an appropriate size (typically 0.1-0.3 mm in all dimensions).

-

Crystal Mounting: A single, defect-free crystal is carefully selected under a microscope and mounted on a goniometer head using a cryo-loop and a cryo-protectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

-

Data Collection: The mounted crystal is placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded as a series of images at different orientations. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

-

Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete structural assignment of this compound.

Experimental Protocol:

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

-

1D NMR Spectroscopy:

-

¹H NMR: A proton NMR spectrum is acquired to determine the number of different types of protons, their chemical shifts, scalar couplings (J-couplings), and relative integrations.

-

¹³C NMR: A carbon-13 NMR spectrum is recorded to identify the number of unique carbon environments in the molecule.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other in the molecular structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded (one-bond ¹H-¹³C correlation), aiding in the assignment of carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds), providing crucial information for connecting different molecular fragments.

-

-

Data Analysis: The acquired NMR spectra are processed (Fourier transformation, phasing, baseline correction) and analyzed to assign all proton and carbon signals to their respective atoms in the amifampridine and phosphate moieties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., formic acid) to promote ionization.

-

Ionization: The sample solution is introduced into the mass spectrometer, where the molecules are ionized. Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like this compound, which minimizes fragmentation and primarily produces the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The spectrum is analyzed to determine the exact mass of the parent ion, which can be used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion and obtain structural information from the resulting fragment ions.

Visualizing Molecular Structure and Processes

Graphical representations are invaluable for understanding the structural relationships and experimental workflows in the analysis of this compound.

Caption: Chemical structure of the Amifampridine free base.

Caption: Formation of this compound from its constituent molecules.

Caption: A typical experimental workflow for the structural analysis of this compound.

Polymorphism

While some sources suggest that polymorphism has not been observed for the active substance, other reports indicate that different crystallization methods can lead to distinct crystal habits, such as needle-like versus irregular or plate-like crystals.[2][6] This variation in crystal morphology strongly suggests the existence of different polymorphic forms of this compound. The specific crystalline form can be influenced by the crystallization conditions, such as the solvent system and the rate of crystallization.[6][7] Further investigation into the solid-state properties is warranted to fully characterize and control the polymorphic landscape of this important pharmaceutical compound.

References

- 1. emerypharma.com [emerypharma.com]

- 2. ijsdr.org [ijsdr.org]

- 3. Amifampridine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. EP3696169A1 - Manufacturing process for this compound - Google Patents [patents.google.com]

- 7. WO2020212267A1 - Manufacturing process for this compound - Google Patents [patents.google.com]

The Emergence of a Therapeutic Agent: A Technical History of 3,4-Diaminopyridine and the Development of Its Phosphate Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history and development of 3,4-diaminopyridine (B372788) (3,4-DAP), a voltage-gated potassium channel blocker, and the subsequent development of its phosphate (B84403) salt, amifampridine phosphate. Initially synthesized in the mid-20th century, 3,4-DAP's therapeutic potential for neuromuscular disorders was realized decades later. This guide details its journey from a laboratory chemical to a critical treatment for Lambert-Eaton Myasthenic Syndrome (LEMS). The rationale behind the development of the more stable phosphate salt is explored, supported by comparative data. Detailed experimental protocols for the synthesis of both the free base and the phosphate salt are provided, along with analytical methodologies for their characterization. Quantitative data on physicochemical properties, pharmacokinetics, and clinical efficacy are summarized in tabular format for clarity. Additionally, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of this important therapeutic agent.

A Historical Overview: From Obscurity to Clinical Significance

The journey of 3,4-diaminopyridine (3,4-DAP) from a simple organic molecule to a targeted therapeutic agent is a testament to scientific observation and persistent clinical investigation.

Early Synthesis and Discovery

3,4-Diaminopyridine was first synthesized in the 1970s in Scotland.[1] For years, it remained a compound of interest primarily to organic chemists, utilized as a building block for more complex heterocyclic structures.[2] Its biological activity and therapeutic potential were not immediately recognized.

Unveiling a Therapeutic Application: Lambert-Eaton Myasthenic Syndrome

The clinical journey of 3,4-DAP began in the 1980s when researchers in Sweden first investigated its efficacy in treating Lambert-Eaton Myasthenic Syndrome (LEMS).[3] LEMS is a rare autoimmune disorder characterized by muscle weakness due to impaired acetylcholine (B1216132) (ACh) release at the neuromuscular junction.[1] It was discovered that 3,4-DAP could effectively counteract this by blocking voltage-gated potassium channels on the presynaptic nerve terminal.[1][4] This blockage prolongs the depolarization of the nerve terminal, leading to an increased influx of calcium ions and subsequently enhancing the release of ACh into the synaptic cleft.[1]

Early clinical studies, though often small in scale, consistently demonstrated the potential of 3,4-DAP to improve muscle strength and function in LEMS patients.[5][6][7] These foundational studies paved the way for its use as a compassionate use drug for LEMS for over two decades.[8]

The Advent of the Phosphate Salt: A Quest for Stability and Consistency

While the free base of 3,4-DAP proved to be an effective treatment, its physicochemical properties presented challenges for consistent pharmaceutical formulation.

Rationale for the Phosphate Salt Development

The free base of 3,4-diaminopyridine exhibited limited stability, often requiring refrigeration and careful handling to prevent degradation.[9][10] This instability posed a significant hurdle for the development of a standardized, commercially viable drug product with a reliable shelf-life. To address this, researchers at the Assistance Publique – Hôpitaux de Paris developed the phosphate salt of 3,4-DAP, known as this compound.[3]

The primary advantages of the phosphate salt are its superior stability and the ability to be stored at room temperature.[9][10][11] This enhanced stability is crucial for ensuring consistent potency and safety of the final drug product.

Regulatory Approval and Clinical Adoption

The development of the stable phosphate salt was a pivotal step towards regulatory approval. In 2010, the phosphate salt of amifampridine (Firdapse®) was licensed in Europe.[8] Subsequently, after extensive clinical trials confirming its efficacy and safety, the U.S. Food and Drug Administration (FDA) approved Firdapse® (this compound) on November 28, 2018, for the treatment of LEMS in adults.[12]

Quantitative Data Summary

The following tables summarize key quantitative data comparing 3,4-diaminopyridine (free base) and its phosphate salt.

Table 1: Physicochemical Properties

| Property | 3,4-Diaminopyridine (Free Base) | This compound |

| Molecular Formula | C₅H₇N₃ | C₅H₈N₃PO₄ |

| Molecular Weight | 109.13 g/mol [13] | 207.11 g/mol |

| Melting Point | 218-220 °C (decomposes)[9] | ~229 °C |

| Solubility in Water | 25 g/L at 20 °C[9] | Readily soluble[9] |

| Storage | Requires refrigeration[11] | Stable at room temperature[9][10] |

Table 2: Pharmacokinetic Parameters

| Parameter | 3,4-Diaminopyridine (Free Base) | This compound |

| Bioavailability | ~93-100%[3] | Bioequivalent to free base |

| Time to Peak Plasma Concentration (Tmax) | Slower | Shorter[14] |

| Peak Plasma Concentration (Cmax) | Lower | Higher[14] |

| Elimination Half-life | ~2.5 hours[3] | Similar to free base |

| Metabolism | Acetylation via N-acetyltransferases[3] | Same as free base |

| Excretion | Primarily renal (19% unchanged, 74-81% as N-acetylamifampridine)[3] | Same as free base |

Table 3: Clinical Efficacy in LEMS (Meta-analysis of Randomized Controlled Trials)

| Outcome Measure | Improvement with 3,4-DAP vs. Placebo | Reference |

| Quantitative Myasthenia Gravis (QMG) Score | Significant improvement of 2.76 points | [6] |

| Compound Muscle Action Potential (CMAP) Amplitude | Significant mean difference of 1.34 mV | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of 3,4-diaminopyridine and its phosphate salt.

Synthesis of 3,4-Diaminopyridine (Free Base)

A common and efficient method for the synthesis of 3,4-diaminopyridine involves the hydrogenation of 4-amino-3-nitropyridine (B158700).

Materials and Reagents:

-

4-amino-3-nitropyridine

-

Tetrahydrofuran (THF)

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, dissolve 4-amino-3-nitropyridine in a 1:1 mixture of methanol and THF.

-

Add 10% Pd/C catalyst to the solution (typically 10% by weight of the starting material).

-

Subject the mixture to hydrogenation with hydrogen gas at 1 atmosphere and 10°C for approximately 24 hours.

-

Monitor the reaction for the uptake of 3 equivalents of hydrogen.

-

Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate using a rotary evaporator to yield 3,4-diaminopyridine. A typical yield for this reaction is approximately 97%.[10]

Preparation of this compound

The phosphate salt is prepared by reacting the free base with phosphoric acid.

Materials and Reagents:

-

3,4-Diaminopyridine (amifampridine)

-

Ethanol (or other suitable alcohol)

-

Aqueous phosphoric acid solution (at least 70 wt%)

-

Reaction vessel with stirring capability

-

Filtration apparatus

Procedure:

-

Prepare an alcoholic solution of amifampridine. The solvent can be an alcohol, optionally containing not more than 10 wt% water.[8]

-

Add an aqueous phosphoric acid solution (at least 70 wt%) to the alcoholic solution of amifampridine to precipitate the phosphate salt.[8]

-

Isolate the precipitated this compound by filtration.[8]

-

The resulting crystalline material is a free-flowing powder that can be further processed.[15]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the analysis of 3,4-DAP and its phosphate salt.

Instrumentation and Conditions:

-

Column: C18 bonded phase column

-

Mobile Phase: A mixture of 10 volumes of acetonitrile (B52724) and 90 volumes of an aqueous solution containing 1 g/L sodium octanesulfonate and 0.77 g/L ammonium (B1175870) acetate. The pH of the aqueous solution is adjusted to 1.9 with trifluoroacetic acid.[12]

-

Detection: UV detector

-

Elution Time: All peaks should elute in less than 40 minutes.[12]

This method has been demonstrated to be precise, accurate, and specific for the determination of 3,4-diaminopyridine in the presence of its degradation products.[12]

Visualizing the Science: Diagrams

The following diagrams illustrate the mechanism of action and experimental workflows associated with 3,4-diaminopyridine.

Caption: Mechanism of action of 3,4-diaminopyridine at the neuromuscular junction.

Caption: Simplified workflow for the synthesis of 3,4-DAP and its phosphate salt.

Caption: Logical relationship between 3,4-DAP and its phosphate salt.

References

- 1. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Population Pharmacokinetics/Pharmacodynamics of 3,4‐Diaminopyridine Free Base in Patients With Lambert‐Eaton Myasthenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-term Efficacy and Safety of this compound (Firdapse®) in Japanese Patients with Lambert-Eaton Myasthenic Syndrome (LMS-005 Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A randomized trial of 3,4-diaminopyridine in Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,4-diaminopyridine treatment for Lambert-Eaton myasthenic syndrome in adults: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study [frontiersin.org]

- 8. EP3696169A1 - Manufacturing process for this compound - Google Patents [patents.google.com]

- 9. Amifampridine - Wikipedia [en.wikipedia.org]

- 10. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Notes and Protocols for In Vitro Electrophysiological Studies of Amifampridine Phosphate at the Neuromuscular Junction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro electrophysiological studies to investigate the effects of amifampridine phosphate (B84403) on the neuromuscular junction (NMJ).

Introduction

Amifampridine phosphate (3,4-diaminopyridine phosphate) is a voltage-gated potassium channel blocker used in the treatment of Lambert-Eaton myasthenic syndrome (LEMS). Its primary mechanism of action is to enhance the release of acetylcholine (B1216132) (ACh) from the presynaptic nerve terminal at the neuromuscular junction.[1][2][3][4][5] In vitro electrophysiology is a critical tool for elucidating the precise effects of this compound on synaptic transmission. This document outlines the protocols for performing intracellular recordings to measure key parameters of neuromuscular transmission, including end-plate potentials (EPPs), miniature end-plate potentials (MEPPs), and quantal content.

Mechanism of Action of this compound

This compound selectively blocks presynaptic voltage-gated potassium channels, which are responsible for repolarizing the nerve terminal membrane following an action potential.[1][2][3][4][5] By inhibiting these channels, amifampridine prolongs the depolarization of the presynaptic terminal. This extended depolarization keeps voltage-gated calcium channels open for a longer duration, leading to an increased influx of calcium ions into the nerve terminal.[1][2][4] The elevated intracellular calcium concentration enhances the fusion of synaptic vesicles containing acetylcholine with the presynaptic membrane, resulting in a greater amount of acetylcholine being released into the synaptic cleft for each nerve impulse.[1][2][3] This increased acetylcholine release improves the efficiency of neuromuscular transmission, which is impaired in conditions like LEMS.

Key Electrophysiological Parameters

-

End-Plate Potential (EPP): The EPP is the depolarization of the postsynaptic muscle fiber membrane that occurs in response to the release of acetylcholine from the motor neuron following nerve stimulation.[6] Its amplitude is a measure of the overall strength of synaptic transmission.

-

Miniature End-Plate Potential (MEPP): MEPPs are small, spontaneous depolarizations of the postsynaptic membrane that occur in the absence of nerve stimulation.[7] Each MEPP is thought to represent the postsynaptic response to the release of a single quantum (the contents of one synaptic vesicle) of acetylcholine.[7]

-